Triflusal-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O4 |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
2-(2,2,2-trideuterioacetyl)oxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i1D3 |
InChI Key |
RMWVZGDJPAKBDE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Triflusal-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Triflusal-d3, the deuterated isotopic analog of the antiplatelet agent Triflusal. This compound is a critical tool in the research and development of Triflusal, primarily serving as an internal standard for highly accurate and precise quantification in bioanalytical studies. This document details the chemical structure, physicochemical properties, and proposed synthesis of this compound. Furthermore, it outlines the multifaceted mechanism of action of Triflusal, for which this compound is an indispensable analytical surrogate. Extensive pharmacokinetic data for Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are presented in tabular format for clarity. Detailed experimental protocols for the synthesis of this compound and its application in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method are also provided. Finally, a signaling pathway diagram illustrates the mechanism of action of Triflusal.
Introduction to this compound
Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used for the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2] this compound is a stable, isotopically labeled version of Triflusal, where three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This seemingly minor structural modification does not alter the chemical reactivity but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and metabolism data.
Chemical Structure and Properties
The key structural difference between Triflusal and this compound lies in the isotopic composition of the acetyl methyl group. This substitution minimally impacts the compound's chemical behavior while increasing its molecular weight by three daltons.
Table 1: Physicochemical Properties of Triflusal and this compound
| Property | Triflusal | This compound |
| IUPAC Name | 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid | 2-(acetyloxy-d3)-4-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₁₀H₇F₃O₄ | C₁₀H₄D₃F₃O₄ |
| Molecular Weight | 248.16 g/mol | 251.18 g/mol |
| CAS Number | 322-79-2 | 2748541-63-9 |
Note: Data compiled from various chemical supplier databases.
Below is the chemical structure of this compound:
Mechanism of Action of Triflusal
Triflusal exerts its antiplatelet effects through a multi-pronged mechanism, making it a unique therapeutic agent.[3][4] this compound is instrumental in the precise pharmacokinetic profiling that underpins the clinical understanding of these mechanisms.
-
Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits COX-1 in platelets, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[4][5]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal can inhibit the activation of NF-κB, a transcription factor involved in the expression of inflammatory and adhesion molecules.[5]
-
Increased Nitric Oxide (NO) Synthesis: Triflusal has been shown to increase the production of nitric oxide, a vasodilator that also inhibits platelet aggregation.[5]
-
Inhibition of Phosphodiesterase (PDE): By blocking PDE, Triflusal leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation.[3]
The signaling pathway below illustrates the primary mechanisms of action of Triflusal.
Caption: Mechanism of Action of Triflusal.
Pharmacokinetic Data of Triflusal
The following tables summarize key pharmacokinetic parameters of Triflusal and its active metabolite, HTB, in healthy human subjects. This compound is essential for the accurate determination of these parameters in clinical and preclinical studies.
Table 2: Single-Dose Pharmacokinetic Parameters of Triflusal and HTB
| Parameter | Triflusal (600 mg) | HTB (from 600 mg Triflusal) |
| Cmax (µg/mL) | 10.85 - 16.85 | 65.51 - 92.7 |
| Tmax (h) | 0.55 - 0.88 | 2.0 - 4.96 |
| AUC₀-t (mg·h/L) | 13.18 - 18.43 | 2748.18 - 2877.97 |
| t½ (h) | 0.35 - 0.76 | 34.3 - 65.57 |
Data compiled from multiple pharmacokinetic studies in healthy volunteers.
Table 3: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of HTB
| Parameter | HTB (from 600 mg Triflusal daily) |
| Cmax,ss (µg/mL) | ~153 |
| Cmin,ss (µg/mL) | ~96.4 |
| Tmax,ss (h) | ~2.7 |
Data from a study involving multiple doses of Triflusal.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in a bioanalytical setting.
Synthesis of this compound
This protocol is adapted from the general synthesis of acetylated salicylic acid derivatives and the specific synthesis of deuterated aspirin.
Objective: To synthesize this compound by acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid using deuterated acetic anhydride.
Materials:
-
2-hydroxy-4-(trifluoromethyl)benzoic acid
-
Acetic anhydride-d6
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous diethyl ether
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine 1.0 equivalent of 2-hydroxy-4-(trifluoromethyl)benzoic acid with 2.5 equivalents of acetic anhydride-d6.
-
With continuous stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Attach a condenser to the flask and gently heat the mixture to 50-60°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker containing cold deionized water while stirring. This compound will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum should show the absence of the acetyl methyl proton signal, and mass spectrometry will confirm the expected molecular weight of 251.18 g/mol .
The workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Synthesis and Purification Workflow for this compound.
Bioanalytical Method for Triflusal using LC-MS/MS with this compound Internal Standard
Objective: To quantify the concentration of Triflusal in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Equipment:
-
Human plasma samples
-
Triflusal analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Protein precipitation plates or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Triflusal and this compound in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Triflusal.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Triflusal from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (ESI in negative ion mode):
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Triflusal: Q1/Q3 (e.g., m/z 247.0 -> 205.0)
-
This compound: Q1/Q3 (e.g., m/z 250.0 -> 208.0)
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Triflusal and this compound.
-
Calculate the peak area ratio (Triflusal / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Triflusal in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The logical workflow for the bioanalytical method is presented below.
Caption: Bioanalytical Workflow for Triflusal Quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
The Role of Triflusal-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Triflusal-d3 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological action of Triflusal, the principles of using deuterated internal standards, and a detailed, albeit hypothetical, experimental protocol for the quantification of Triflusal in biological matrices using this compound.
The Pharmacological Mechanism of Action of Triflusal
Triflusal is an antiplatelet agent with a multi-faceted mechanism of action that primarily focuses on the inhibition of platelet aggregation.[1][2] Its therapeutic effects are attributed to the following key actions:
-
Inhibition of Cyclooxygenase-1 (COX-1): Similar to aspirin, Triflusal irreversibly inhibits the COX-1 enzyme in platelets.[2][3][4] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2]
-
Inhibition of Phosphodiesterase (PDE): Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP inhibits platelet activation and aggregation.[2]
-
Preservation of Prostacyclin: Unlike aspirin, Triflusal has a minimal effect on vascular prostacyclin, an inhibitor of platelet aggregation.[1] This selective action contributes to its favorable safety profile.
-
Increased Nitric Oxide Synthesis: Triflusal has been shown to increase the synthesis of nitric oxide, a vasodilator, which can also contribute to its antithrombotic effects.[1][3][4]
-
Inhibition of Nuclear Factor kappa B (NF-κB): Triflusal inhibits the activation of NF-κB, a transcription factor involved in the expression of vascular cell adhesion molecule-1 (VCAM-1), which is necessary for platelet aggregation.[1]
The main active metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is formed through deacetylation in the liver.[1][4][5] HTB itself possesses significant antiplatelet activity.[2][4]
Signaling Pathway of Triflusal's Antiplatelet Action
Caption: Mechanism of Triflusal's antiplatelet action within a platelet.
This compound as an Internal Standard: The Principle of Isotopic Dilution
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification.[6][7] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[8]
The fundamental principle behind using a deuterated internal standard is isotopic dilution . This compound is chemically identical to Triflusal, with the only difference being that three hydrogen atoms have been replaced by deuterium atoms. This results in a slightly higher molecular weight.
The core mechanism of action as an internal standard is as follows:
-
Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to Triflusal. This means it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography (co-elution), and ionization in the mass spectrometer.[8]
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte (Triflusal) and the internal standard (this compound) to the same extent.[7][8]
-
Mass Spectrometric Distinction: Despite their similarities, the mass spectrometer can easily distinguish between Triflusal and this compound due to their mass difference.
-
Accurate Quantification: By adding a known amount of this compound to the unknown sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the exact concentration of the analyte, thereby correcting for any experimental variations.[7]
Logical Relationship of a Deuterated Internal Standard
Caption: Principle of using a deuterated internal standard in bioanalysis.
Hypothetical Experimental Protocol for Triflusal Quantification
The following is a detailed, hypothetical experimental protocol for the quantification of Triflusal in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method development.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Triflusal Reference Standard | USP or equivalent |
| This compound Internal Standard | Synthesized or custom order |
| Human Plasma (K2EDTA) | Certified supplier |
| Acetonitrile | HPLC grade |
| Methanol | HPLC grade |
| Formic Acid | LC-MS grade |
| Water | Ultrapure (18.2 MΩ·cm) |
Stock and Working Solutions
| Solution | Concentration | Solvent |
| Triflusal Stock Solution | 1 mg/mL | Methanol |
| This compound Stock Solution | 1 mg/mL | Methanol |
| Triflusal Working Solutions | 0.1, 1, 10, 100 µg/mL | 50:50 Methanol:Water |
| This compound Working Solution | 10 µg/mL | 50:50 Methanol:Water |
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the this compound working solution (10 µg/mL) to all tubes except for the blank.
-
For calibration standards, spike with the appropriate Triflusal working solutions.
-
Add 300 µL of acetonitrile to all tubes.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Triflusal) | m/z 247.0 -> 205.0 |
| MRM Transition (this compound) | m/z 250.0 -> 208.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The exact MRM transitions would need to be optimized experimentally.
Experimental Workflow Diagram
References
- 1. Triflusal - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Triflusal-d3
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound. Triflusal is an antiplatelet agent structurally related to salicylates.[1] Its deuterated analog, this compound, serves as a critical internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological samples through mass spectrometry and liquid chromatography.[2] The IUPAC name for this compound is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.[2]
Synthesis of this compound
The synthesis of this compound is most practicably achieved via the acetylation of its corresponding hydroxyl precursor, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which is also the main metabolite of Triflusal.[1][3] This is accomplished using a deuterated acetylating agent, acetic anhydride-d6, which is commercially available.[4]
Synthetic Pathway
The reaction involves the esterification of the phenolic hydroxyl group of HTB with acetic anhydride-d6. This reaction is typically catalyzed by an acid or base, or can proceed with gentle heating.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a catalytic amount of pyridine.
-
Addition of Deuterated Reagent: Slowly add acetic anhydride-d6 (1.1 eq) to the reaction mixture at room temperature with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated (40-50 °C) to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Synthesis Data
The following table summarizes the typical quantities and expected yield for the synthesis of this compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 206.12[5] | 1.0 | 1.0 g |
| Acetic Anhydride-d6 | 108.13[4] | 1.1 | 0.58 g |
| Pyridine (catalyst) | 79.10 | 0.1 | ~0.05 mL |
| Product | |||
| This compound | 251.17 | - | ~1.1 g (90% yield) |
Table 1: Reagents and expected yield for the synthesis of this compound.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to ensure the quality of this compound as an internal standard. The primary techniques employed for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity by Mass Spectrometry
Accurate mass spectrometry allows for the separation and quantification of the different isotopologues of this compound (i.e., d0, d1, d2, and d3 species).[6][7]
The general workflow for determining isotopic purity by LC-HRMS is depicted below.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL).
-
Chromatography: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in a high-resolution mode (resolution > 10,000) to resolve the isotopic peaks. Data is acquired in full scan mode, typically in negative ion mode to observe the [M-H]⁻ ion.
-
Data Analysis: Extracted Ion Chromatograms (EICs) are generated for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of Triflusal. The peak areas of each EIC are integrated.
-
Purity Calculation: The isotopic purity is calculated from the relative peak areas, often with a correction for the natural isotopic abundance of ¹³C. The percentage of the d3 species is reported as the isotopic enrichment.
| Isotopologue | Theoretical m/z ([M-H]⁻) | Observed Peak Area | Relative Abundance (%) |
| Triflusal-d0 | 247.0223 | 1,500 | 0.15 |
| Triflusal-d1 | 248.0286 | 3,000 | 0.30 |
| Triflusal-d2 | 249.0349 | 15,000 | 1.50 |
| This compound | 250.0412 | 980,500 | 98.05 |
| Total | 1,000,000 | 100.00 |
Table 2: Representative LC-HRMS data for the determination of isotopic purity of this compound. Isotopic enrichment (d3) is 98.05%.
Isotopic Purity by NMR Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for purity assessment and can confirm the successful incorporation of deuterium.[8][9][10]
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (typically around 2.3 ppm) relative to the aromatic protons confirms successful deuteration.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signal of the -OCD₃ group, providing further confirmation of labeling.
| Nucleus | Triflusal Signal (ppm) | This compound Signal (ppm) | Comments |
| ¹H | ~2.3 (s, 3H, -COCH₃) | Absent or greatly reduced | Confirms deuteration at the acetyl group. |
| ¹H | 7.5-8.2 (m, 3H, Ar-H) | 7.5-8.2 (m, 3H, Ar-H) | Aromatic protons serve as an internal reference. |
| ²H | Not applicable | ~2.3 (s, 3D, -COCD₃) | Direct observation of the incorporated deuterium. |
Table 3: Expected ¹H and ²H NMR chemical shifts for Triflusal and this compound.
Summary of Quantitative Data
This table provides a consolidated summary of the key quantitative parameters for the synthesis and analysis of this compound.
| Parameter | Method/Technique | Typical Value |
| Synthesis | ||
| Molar Ratio (HTB:Ac₂O-d6) | Chemical Synthesis | 1 : 1.1 |
| Reaction Yield | Gravimetric | >90% |
| Purity Analysis | ||
| Chemical Purity | HPLC | >99% |
| Isotopic Enrichment (% d3) | LC-HRMS | >98% |
| d2-Isotopologue Content | LC-HRMS | <2% |
| d1-Isotopologue Content | LC-HRMS | <0.5% |
| d0-Isotopologue Content | LC-HRMS | <0.2% |
| ¹H NMR Acetyl Signal Reduction | ¹H qNMR | >98% |
Table 4: Summary of quantitative data for this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid with deuterated acetic anhydride. The rigorous assessment of its isotopic purity, primarily through high-resolution mass spectrometry, is essential for its application as an accurate internal standard in regulated bioanalytical assays. The methodologies outlined in this guide provide a robust framework for the production and quality control of high-purity this compound for research and drug development applications.
References
- 1. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 2-Hydroxy-4-(trifluoromethyl)benzoic acid AldrichCPR | 328-90-5 [sigmaaldrich.com]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Technical Guide to the Comparative Analysis of Triflusal-d3 and Triflusal for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the comparative evaluation of deuterated Triflusal (Triflusal-d3) and its non-deuterated counterpart, Triflusal. While Triflusal is a well-established antiplatelet agent, the biological and pharmacological properties of its deuterated analog remain largely unexplored beyond its use as an analytical standard.[1] This document outlines the rationale for such a comparative study, details relevant experimental protocols, and presents the known signaling pathways of Triflusal. The central hypothesis is that the deuterium substitution in this compound may alter its pharmacokinetic and pharmacodynamic profiles, potentially offering advantages over the non-deuterated form. Such advantages, stemming from the kinetic isotope effect, could include a slower rate of metabolism and a longer half-life.[2][3] This guide is intended to serve as a foundational resource for researchers designing and conducting preclinical and in vitro studies to investigate these potential differences.
Introduction: The Rationale for Comparing this compound and Triflusal
Triflusal is an antiplatelet drug structurally related to salicylate that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1).[4][5][6] This inhibition reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[5] Additionally, Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit other mechanisms that contribute to its antithrombotic effect, including inhibition of phosphodiesterase and increasing levels of cyclic AMP (cAMP) and nitric oxide.[5][7]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to modify the metabolic profile of a compound.[2][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[2] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8] Studies on other deuterated antiplatelet agents, such as deuterated clopidogrel analogs, have shown significantly increased prodrug activation and higher inhibitory activity against platelet aggregation compared to the non-deuterated form.[9][10][11]
Currently, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Triflusal in biological samples.[1] However, its distinct biological and pharmacological properties have not been extensively investigated. A direct comparative study of this compound and Triflusal is warranted to determine if deuteration confers any therapeutic advantages.
Comparative Data Presentation
While direct comparative data for this compound versus Triflusal is not available in the public domain, the following tables provide a template for how such data should be structured. The data presented is derived from studies comparing Triflusal to aspirin or a placebo to illustrate key efficacy and pharmacokinetic parameters that should be evaluated in a head-to-head study of the deuterated and non-deuterated forms.
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | Triflusal | This compound (Hypothetical) | Reference |
| Bioavailability | 83-100% | - | [6] |
| Tmax (Triflusal) | 0.88 h | - | [6] |
| Tmax (Active Metabolite HTB) | 4.96 h | - | [6] |
| Half-life (Triflusal) | 0.5 h | - | [6] |
| Half-life (Active Metabolite HTB) | 34.3 h | - | [6] |
| Protein Binding | ~99% | - | [6] |
| Metabolism | Rapid deacetylation to HTB | - | [6] |
| Excretion | Primarily renal | - | [6] |
Table 2: Comparative Pharmacodynamic Profiles (In Vitro)
| Assay | Endpoint | Triflusal | This compound (Hypothetical) | Reference |
| COX-1 Inhibition | IC50 | - | - | - |
| Platelet Aggregation (ADP-induced) | % Inhibition | - | - | - |
| Platelet Aggregation (Arachidonic Acid-induced) | % Inhibition | - | - | - |
| Thromboxane B2 Production | % Inhibition | Significant reduction | - | [12] |
Table 3: Comparative Efficacy in Clinical Models (Example from Triflusal vs. Aspirin Studies)
| Outcome | Triflusal | Aspirin | Reference |
| Inhibition of Platelet Adhesion | 25% | - | [13] |
| Inhibition of Platelet Aggregates | 89.6% | 75.2% | [13] |
| Reduction in Serious Vascular Events (vs. Placebo) | Odds Ratio 2.29 | - | |
| Incidence of Hemorrhagic Events | Lower than aspirin | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that should be performed to compare this compound and non-deuterated Triflusal.
Cyclooxygenase-1 (COX-1) Inhibition Assay
This protocol is adapted from established methods for measuring COX inhibition.[14][15][16]
Objective: To determine and compare the in vitro potency of Triflusal and this compound in inhibiting COX-1 activity.
Materials:
-
Ovine COX-1 enzyme
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Triflusal and this compound stock solutions (in DMSO)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for product quantification
-
96-well plates
-
Incubator
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in a 96-well plate.
-
Add the COX-1 enzyme solution to each well and incubate for 2 minutes at 37°C.
-
Add varying concentrations of Triflusal or this compound to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution of formic acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both Triflusal and this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Platelet Aggregation Assay
This protocol is based on the widely used light transmission aggregometry (LTA) method.[2][3][17][18][19]
Objective: To compare the inhibitory effects of Triflusal and this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid, collagen.
-
Triflusal and this compound stock solutions (in a suitable solvent).
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of Triflusal or this compound (or vehicle control) and incubate for a predetermined time.
-
Add a platelet agonist (e.g., ADP or arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of Triflusal and this compound compared to the vehicle control.
-
Generate dose-response curves and calculate the IC50 values for both compounds against each agonist.
-
Pharmacokinetic Study in an Animal Model
This protocol outlines a basic design for a comparative pharmacokinetic study in rodents.[20][21][22]
Objective: To compare the pharmacokinetic profiles of Triflusal and this compound following oral administration.
Materials:
-
Male Sprague-Dawley rats (or other suitable species).
-
Triflusal and this compound formulations for oral gavage.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS for bioanalysis.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of Triflusal or this compound to separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via tail vein or retro-orbital sinus.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of Triflusal, this compound, and their active metabolite HTB using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both parent compounds and the active metabolite, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters of Triflusal and this compound using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathways of Triflusal and a proposed experimental workflow for the comparative analysis.
Caption: Mechanism of Action of Triflusal and Hypothesized Action of this compound.
Caption: Proposed Experimental Workflow for Comparing Triflusal and this compound.
Conclusion
The deuteration of Triflusal presents a compelling opportunity to enhance its therapeutic profile. This technical guide provides a roadmap for the systematic and rigorous comparison of this compound and its non-deuterated parent compound. The detailed experimental protocols and structured data presentation formats are intended to facilitate the design of studies that can robustly evaluate the potential benefits of deuteration. The findings from such research will be crucial in determining whether this compound offers a meaningful advancement in antiplatelet therapy. While direct comparative data is currently lacking, the foundational information on Triflusal's mechanism of action and the established effects of deuteration on other pharmaceuticals strongly support the scientific merit of this investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Triflusal: an antiplatelet drug with a neuroprotective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioscientia.de [bioscientia.de]
- 9. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated clopidogrel analogues as a new generation of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of triflusal in patients with prosthetic heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. interchim.fr [interchim.fr]
- 17. mountsinai.org [mountsinai.org]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. openheart.bmj.com [openheart.bmj.com]
- 21. Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.korea.ac.kr [pure.korea.ac.kr]
A Technical Guide to the Pharmacological Applications of Deuterated Triflusal: A Hypothetical Exploration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a technical exploration of the potential applications and pharmacological profile of deuterated Triflusal. As of the writing of this guide, deuterated Triflusal is a hypothetical compound not described in publicly available literature. The information presented herein is an extrapolation based on the known pharmacology of Triflusal and the established principles of drug deuteration.
Introduction: The Rationale for Deuterating Triflusal
Triflusal is an antiplatelet agent used in the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2][3] It is structurally related to salicylic acid and exerts its primary effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.[2][4][5] Triflusal also exhibits a multi-faceted mechanism of action that includes the preservation of vascular prostacyclin, inhibition of nuclear factor kappa B (NF-κB), and blockade of phosphodiesterase.[4]
Upon oral administration, Triflusal is rapidly absorbed and metabolized to its main active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB).[4][5][6][7] While Triflusal itself has a very short half-life, HTB is also pharmacologically active and has a significantly longer half-life, contributing to the sustained antiplatelet effect.[1][6][8]
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a viable strategy in drug development to improve the pharmacokinetic and/or toxicological profiles of drug candidates.[9][10] This approach is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[9][][12][13] If the cleavage of a C-H bond is a rate-determining step in a drug's metabolism, deuteration at that position can slow down the metabolic process, potentially leading to:
-
Increased drug exposure (AUC)
-
Longer half-life (t½)
-
Reduced peak-to-trough fluctuations in plasma concentrations
-
Potentially altered metabolite profiles, which may reduce toxicity
Given that Triflusal undergoes rapid metabolism, it presents as a compelling candidate for deuteration. A deuterated version of Triflusal could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic benefits.
Potential Key Applications of Deuterated Triflusal
Based on the pharmacology of Triflusal and the anticipated benefits of deuteration, the key applications for a deuterated analog would likely remain in the realm of antiplatelet therapy but with potential for improved dosing regimens and patient outcomes.
-
Secondary Prevention of Ischemic Stroke and Transient Ischemic Attacks (TIAs): An enhanced pharmacokinetic profile could lead to more consistent platelet inhibition, which is crucial for long-term secondary prevention of cerebrovascular events.
-
Prevention of Myocardial Infarction: Similar to stroke prevention, a longer-acting deuterated Triflusal could offer more stable cardioprotection.
-
Thromboprophylaxis in Atrial Fibrillation: Patients with atrial fibrillation are at an increased risk of stroke and systemic embolism. A deuterated Triflusal with a more predictable pharmacokinetic profile could be a valuable therapeutic option.
-
Management of Peripheral Artery Disease: Triflusal has been shown to improve walking distance in patients with peripheral arteriopathy.[3] A deuterated version could potentially enhance these benefits through more sustained drug exposure.
Quantitative Data: A Comparative Pharmacokinetic Profile
The following table presents the known pharmacokinetic parameters of Triflusal and its active metabolite, HTB, alongside a hypothetical projection for a deuterated version of Triflusal. These projections are based on the principles of the kinetic isotope effect, assuming that deuteration slows the metabolic conversion of the parent drug.
| Parameter | Triflusal (Known) | HTB (Known Metabolite of Triflusal) | Deuterated Triflusal (Hypothetical) |
| Bioavailability | 83-100%[1] | - | ~83-100% |
| Time to Peak (tmax) | 0.88 h[1][6] | 4.96 h[1][6] | Potentially longer (e.g., 1.5 - 2.5 h) |
| Peak Concentration (Cmax) | 11.6 µg/mL[1][6] | 92.7 µg/mL[1][6] | Potentially higher |
| Half-life (t½) | 0.53 h[8] | 34.3 h[1][6] | Potentially longer (e.g., 2 - 4 h) |
| Clearance (Cl/F) | 45.5 L/h[6] | 0.18 L/h[6] | Potentially lower (e.g., 20 - 30 L/h) |
| Volume of Distribution (Vd) | 34 L[1] | - | Likely similar |
| Protein Binding | ~99%[1] | - | Likely similar |
Signaling Pathways and Metabolism
The primary metabolic pathway of Triflusal is its deacetylation to the active metabolite HTB.[4][5] Deuteration of the acetyl group could potentially slow this conversion. The diagram below illustrates this metabolic step and the primary mechanism of action of Triflusal and HTB.
Caption: Metabolism and mechanism of action of Triflusal and its potential deuterated form.
Experimental Protocols
To evaluate the pharmacological profile of a novel deuterated Triflusal, a series of preclinical and clinical studies would be necessary. A foundational preclinical study would be a comparative pharmacokinetic assessment in an animal model.
Hypothetical Protocol: Comparative Pharmacokinetic Study of Deuterated Triflusal and Triflusal in a Rat Model
Objective: To compare the pharmacokinetic profiles of deuterated Triflusal and standard Triflusal following oral administration to Sprague-Dawley rats.
Materials:
-
Deuterated Triflusal (synthesized and characterized)
-
Triflusal (reference standard)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups (n=6 per group).
-
Administer a single oral dose of either deuterated Triflusal or Triflusal (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein at predetermined time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Collect samples into heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the parent drug (deuterated or standard Triflusal) and the active metabolite (HTB) in rat plasma.
-
Analyze plasma samples to determine the concentrations of the analytes at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters for both the parent drug and HTB for each group. Parameters to be determined include: Cmax, tmax, AUC(0-t), AUC(0-inf), t½, Cl/F, and Vd/F.
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the deuterated Triflusal and Triflusal groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
The workflow for this hypothetical experiment is illustrated below.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
While deuterated Triflusal remains a hypothetical construct, the scientific rationale for its development is sound. By leveraging the kinetic isotope effect, a deuterated version of Triflusal could exhibit a more favorable pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance in the long-term management of thromboembolic disorders. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of such a compound, which would be a critical first step in translating this concept from a theoretical possibility to a therapeutic reality. Further research and development in this area are warranted to explore the full potential of this drug development strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 3. Triflusal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triflusal - Wikipedia [en.wikipedia.org]
- 5. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
Understanding the d3 Label in Triflusal-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triflusal and its deuterated analog, Triflusal-d3. It delves into the core aspects of their chemical properties, mechanisms of action, and the significance of the deuterium label, with a focus on its application in analytical and pharmacokinetic studies.
Introduction to Triflusal
Triflusal, chemically known as 2-acetyloxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor structurally related to acetylsalicylic acid (aspirin).[1][2] It is utilized for the prophylaxis of thromboembolic disorders.[3] Triflusal exhibits a multi-faceted mechanism of action that differentiates it from other antiplatelet agents. Its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its pharmacological effects.[1][2]
The Significance of the d3 Label in this compound
This compound is a deuterated analog of Triflusal, where the three hydrogen atoms on the acetyl group are replaced with deuterium atoms. Its chemical name is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid.
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug.[2][4] This is primarily due to the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[5] As many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, deuteration at a metabolic site can slow down the rate of metabolism.[4] This can potentially lead to:
-
Increased drug exposure (AUC): A slower metabolic rate can result in higher and more sustained plasma concentrations of the drug.
-
Longer half-life: The drug may remain in the body for a longer period.
-
Reduced formation of metabolites: This can be advantageous if certain metabolites are associated with adverse effects.
Application of this compound as an Internal Standard
The primary and most documented application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Triflusal in biological matrices like plasma and urine.[6][7][8]
Advantages of using a deuterated internal standard:
-
Similar Chemical and Physical Properties: this compound is chemically almost identical to Triflusal, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.
-
Distinct Mass: The three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 3 units higher than Triflusal. This allows the mass spectrometer to distinguish between the analyte (Triflusal) and the internal standard (this compound).
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification. Since the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.
Quantitative Data
The following tables summarize the available quantitative data for Triflusal and its active metabolite, HTB.
Table 1: Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Humans
| Parameter | Triflusal | HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | Reference(s) |
| Bioavailability | 83% - 100% | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.55 - 0.92 hours | 2.35 - 4.96 hours | [3][9] |
| Peak Plasma Concentration (Cmax) | 3.31 - 16.85 µg/mL (dose-dependent) | 65.51 - 92.7 µg/mL (dose-dependent) | [3][6] |
| Area Under the Curve (AUC) | 3.92 - 19.51 mg·h/L (dose-dependent) | ~2748 - 3372 mg·h/L (dose-dependent) | [6][9] |
| Plasma Half-life (t½) | 0.49 - 0.76 hours | 34.3 - 65.57 hours | [3][6][9] |
| Protein Binding | ~99% | ~98-99% | [3] |
Table 2: In Vitro Inhibitory Activity of Triflusal
| Target | IC50 | Notes | Reference(s) |
| Cyclooxygenase-2 (COX-2) | 160 µM | In human blood | [1][10] |
| Cyclooxygenase-2 (COX-2) | 280 µM | [1][10] | |
| Cyclooxygenase-1 (COX-1) | Not explicitly quantified in reviewed literature | Triflusal is a known irreversible inhibitor of COX-1.[1][11] | [1][11] |
| Thromboxane A2 Synthesis | Dose-dependent reduction | Triflusal at 300, 600, and 900 mg daily significantly reduces urinary 11-dehydro-thromboxane B2.[10] | [10] |
Experimental Protocols
Synthesis of this compound (Conceptual)
A detailed, publicly available, step-by-step protocol for the synthesis of this compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) is not available. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and the synthesis of related compounds. The key step would be the introduction of the deuterated acetyl group.
Conceptual Synthetic Steps:
-
Starting Material: 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the primary metabolite of Triflusal.
-
Deuterated Acetylating Agent: Acetic anhydride-d6 or acetyl-d3 chloride would be used to introduce the deuterated acetyl group.
-
Reaction Conditions: The reaction would likely be carried out in an aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group of HTB, facilitating its nucleophilic attack on the acetylating agent.
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.
Quantification of Triflusal in Human Plasma using this compound by LC-MS/MS (General Protocol)
The following is a generalized protocol based on common practices for bioanalytical method development using a deuterated internal standard.[6][7]
1. Sample Preparation (Protein Precipitation):
- To a known volume of human plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.
- Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- The supernatant may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
- Column: A reverse-phase C18 column is typically used.[3]
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.6 mL/min.
- Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely suitable for the acidic Triflusal and this compound.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both Triflusal and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.
- Hypothetical MRM Transitions:
- Triflusal: [M-H]⁻ → specific fragment ion
- This compound: [M+3-H]⁻ → corresponding specific fragment ion
- Optimization: The MS parameters (e.g., declustering potential, collision energy) would be optimized for maximum signal intensity for both the analyte and the internal standard.
4. Quantification:
- A calibration curve is generated by plotting the ratio of the peak area of Triflusal to the peak area of this compound against the known concentrations of Triflusal standards.
- The concentration of Triflusal in the unknown plasma samples is then determined from this calibration curve.
Mechanisms of Action and Signaling Pathways
Triflusal's antiplatelet effect is a result of its action on multiple signaling pathways.
Inhibition of Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthesis
Triflusal, similar to aspirin, irreversibly inhibits the COX-1 enzyme in platelets.[1][11] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to Thromboxane A2 (TXA2) by thromboxane synthase.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[12][13] By inhibiting COX-1, Triflusal effectively blocks the synthesis of TXA2, thereby reducing platelet aggregation.[1][14]
Caption: Triflusal's inhibition of the COX-1 pathway.
Inhibition of Phosphodiesterase (PDE) and Increase in cAMP
The active metabolite of Triflusal, HTB, has been shown to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP).[15] By inhibiting PDE, HTB leads to an increase in intracellular cAMP levels.[1] Elevated cAMP is a key inhibitor of platelet activation and aggregation.
Caption: HTB's inhibition of the PDE/cAMP pathway.
Inhibition of the NF-κB Signaling Pathway
Triflusal has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[16] The canonical NF-κB pathway is activated by various stimuli and converges on the IκB kinase (IKK) complex, which typically consists of IKKα, IKKβ, and NEMO (IKKγ).[16][17] IKKβ-mediated phosphorylation of the inhibitory protein IκBα leads to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes.[17][18] Triflusal's inhibitory action is thought to be mediated through the IKK complex, likely targeting IKKβ.[18]
Caption: Triflusal's inhibition of the canonical NF-κB pathway.
Logical Workflow: Use of this compound in Bioanalysis
The following diagram illustrates the logical workflow for the quantitative analysis of Triflusal in a biological sample using this compound as an internal standard.
Caption: Workflow for Triflusal quantification using this compound.
Conclusion
Triflusal is an antiplatelet agent with a complex and advantageous pharmacological profile. The deuterated analog, this compound, serves as an indispensable tool for the accurate quantification of Triflusal in biological matrices, a critical aspect of drug development and clinical monitoring. The principles of the deuterium kinetic isotope effect also suggest that this compound may possess altered pharmacokinetic properties compared to Triflusal, although further studies are needed to fully characterize these differences. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its current applications and theoretical potential.
References
- 1. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. d-nb.info [d-nb.info]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of thromboxane biosynthesis by triflusal in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triflusal vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of platelet thromboxane A2 and arterial prostacyclin I2 from hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboxane A2 causes feedback amplification involving extensive thromboxane A2 formation on close contact of human platelets in media with a low concentration of ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-Selective PDE4 Inhibition Induces a Rapid and Transient Decrease of Serum Potassium in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IKKβ regulates the expression of coagulation and fibrinolysis factors through the NF-κB canonical pathway in LPS-stimulated alveolar epithelial cells type II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Triflusal-d3 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Triflusal-d3 as an internal standard in the quantitative analysis of Triflusal in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.
Introduction
Triflusal is an antiplatelet agent that functions as a cyclooxygenase-1 (COX-1) inhibitor, preventing the formation of thromboxane A2.[1][2][3] Its quantitative analysis in biological fluids is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.[4]
Signaling Pathway of Triflusal
Triflusal exerts its antiplatelet effect through a dual mechanism of action. Primarily, it irreversibly inhibits the COX-1 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a precursor for thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent promoter of platelet aggregation. Additionally, Triflusal's main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), contributes to the antiplatelet effect by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP further inhibits platelet activation and aggregation.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of Triflusal in human plasma using this compound as an internal standard.
Materials and Reagents
-
Triflusal certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triflusal and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Triflusal by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Triflusal | To be determined empirically | To be determined empirically | 100 | To be optimized |
| This compound | To be determined empirically | To be determined empirically | 100 | To be optimized |
Note on MRM Transitions: The exact precursor and product ions for Triflusal and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the response. For Triflusal (MW: 248.15), the protonated molecule [M+H]+ would be approximately m/z 249.1. For this compound, the protonated molecule [M+H]+ would be approximately m/z 252.1. The fragmentation of these precursor ions in the collision cell will generate specific product ions that should be selected for MRM analysis.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) at LLOQ, low, mid, and high QC levels. |
| Matrix Effect | The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of matrix, with a CV ≤ 15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term bench-top, long-term storage, and in-processed samples. |
Data Presentation
The following tables present example quantitative data that should be generated during method validation.
Table 5: Calibration Curve Data
| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 25 | 24.5 | 98.0 |
| 100 | 101.5 | 101.5 |
| 500 | 495.2 | 99.0 |
| 1000 | 1008.0 | 100.8 |
Table 6: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV %) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 150 | 153.2 | 102.1 | 4.8 |
| High | 800 | 790.4 | 98.8 | 3.5 |
Table 7: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs, n=18) | Accuracy (%) | Precision (CV %) |
| LLOQ | 1 | 1.08 | 108.0 | 10.2 |
| Low | 3 | 3.05 | 101.7 | 7.8 |
| Mid | 150 | 148.9 | 99.3 | 5.5 |
| High | 800 | 805.6 | 100.7 | 4.1 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantitative analysis of Triflusal in plasma using this compound as an internal standard.
References
Application Note: Quantification of Triflusal in Human Plasma using a Validated LC-MS/MS Method with Triflusal-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Triflusal in human plasma. The method utilizes a stable isotope-labeled internal standard, Triflusal-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Triflusal.
Introduction
Triflusal is an antiplatelet agent used in the prevention and treatment of thromboembolic diseases. It is structurally related to salicylate but exhibits a distinct pharmacological profile.[1] Accurate quantification of Triflusal in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of Triflusal in human plasma. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.
Experimental
Materials and Reagents
-
Triflusal analytical standard
-
This compound (2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock Solutions
-
Triflusal Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triflusal in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
Calibration Standards and Quality Control Samples
Prepare working solutions of Triflusal by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Spike blank human plasma with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations. The calibration curve should cover the expected concentration range of the study samples.[2]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Electrospray (ESI-) is predicted to be optimal for these acidic molecules.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for your specific instrument. The transitions provided are predicted based on the structures of Triflusal and this compound. The loss of the acetyl group (or deuterated acetyl group) is a likely fragmentation pathway.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Triflusal | 247.0 | 205.0 | 100 | Optimize |
| This compound | 250.0 | 205.0 | 100 | Optimize |
Note: Collision energy and other source parameters must be optimized for the specific instrument being used to achieve maximum sensitivity.
Method Validation Summary
A summary of typical validation parameters for a similar bioanalytical method is provided below. These values should be established during in-house validation.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimized by the use of a stable isotope-labeled internal standard |
| Stability (Freeze-thaw, Short-term, Long-term) | Analytes should be stable under expected storage and processing conditions |
Quantitative Data
The following table summarizes pharmacokinetic parameters of Triflusal obtained from a study in healthy volunteers after a single oral dose.
| Parameter | Triflusal | Reference(s) |
| Tmax (h) | 0.55 - 0.92 | [2] |
| Cmax (µg/mL) | 3.31 - 13.22 | [2] |
| t½ (h) | 0.35 - 0.65 | [2] |
| AUC₀₋₁₀ (mg·h/L) | 3.92 - 19.51 | [2] |
Visualizations
References
Application Notes and Protocols for Triflusal Analysis using Triflusal-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is an antiplatelet agent that, along with its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), is analyzed in biological matrices to assess the pharmacokinetic profile of the drug.[1] Accurate quantification of Triflusal and HTB is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Triflusal-d3, is highly recommended for mass spectrometry-based assays to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Triflusal and HTB in human plasma using this compound as an internal standard, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
Mechanism of Action: Triflusal and COX-1 Inhibition
Triflusal exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. This inhibition prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[3]
Caption: Triflusal's inhibition of the COX-1 enzyme pathway.
Sample Preparation Protocols
The choice of sample preparation technique depends on factors such as the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix. Below are protocols for three widely used methods: Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput analysis.
Experimental Workflow: Protein Precipitation
Caption: Workflow for protein precipitation sample preparation.
Detailed Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analytes of interest while washing away interferences. This protocol is adapted from a general method for acidic compounds using a polymeric reversed-phase sorbent like Oasis HLB.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for solid-phase extraction sample preparation.
Detailed Protocol:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Triflusal, HTB, and this compound with 1 mL of a 90:10 (v/v) acetonitrile:methanol solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide very clean extracts.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction sample preparation.
Detailed Protocol:
-
To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 1 mL of an acetonitrile:chloroform (60:40, v/v) extraction solvent.[4]
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following are typical starting parameters for the LC-MS/MS analysis of Triflusal, HTB, and this compound. Method optimization is recommended for specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Triflusal: m/z 249.0 → 207.0HTB: m/z 207.0 → 163.0This compound: m/z 252.0 → 210.0 |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the expected performance characteristics for each sample preparation method based on available literature data and typical performance of these techniques.
Table 1: Recovery and Matrix Effect
| Analyte | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Triflusal Recovery (%) | 85 - 95 | > 90 | 93.5 ± 4.2[4] |
| HTB Recovery (%) | 85 - 95 | > 90 | 98.5 ± 3.1[4] |
| This compound Recovery (%) | 85 - 95 | > 90 | ~95 |
| Matrix Effect | Moderate to High | Low | Low to Moderate |
Table 2: Precision and Accuracy
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Intra-day Precision (%CV) | < 15 | < 10 | < 10[4] |
| Inter-day Precision (%CV) | < 15 | < 10 | < 10[4] |
| Accuracy (% Bias) | ± 15 | ± 10 | ± 10 |
Table 3: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range (Triflusal) | 0.02 - 5.0 µg/mL[4] |
| Linearity Range (HTB) | 0.1 - 200.0 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) - Triflusal | 20 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) - HTB | 100 ng/mL[4] |
Conclusion
The selection of the most appropriate sample preparation technique for the analysis of Triflusal and its metabolite HTB will depend on the specific requirements of the study.
-
Protein Precipitation offers the highest throughput and is suitable for early-stage discovery studies where speed is critical.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and leading to the most robust and reliable data, making it ideal for late-stage development and clinical studies.
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness and ease of use, providing a reliable alternative to SPE.
In all cases, the use of this compound as an internal standard is essential for achieving accurate and precise quantification of Triflusal and HTB in biological matrices. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust bioanalytical methods for Triflusal.
References
Application Note: Triflusal-d3 for Metabolite Identification of Triflusal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is a platelet aggregation inhibitor structurally related to salicylate but with a distinct pharmacological profile. It is used for the prevention of thromboembolic events. Understanding the metabolic fate of Triflusal is crucial for a comprehensive assessment of its efficacy and safety. The primary metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which also exhibits pharmacological activity.[1][2][3] The use of stable isotope-labeled internal standards, such as Triflusal-d3, is a robust analytical strategy for the accurate identification and quantification of metabolites in complex biological matrices. This application note provides a detailed protocol for the use of this compound in the identification of Triflusal metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the key pharmacokinetic parameters of Triflusal and its major metabolite, HTB, in humans following a single oral dose. This data is essential for designing appropriate time points for sample collection in metabolism studies.
| Parameter | Triflusal | 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) |
| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 |
| Tmax (h) | 0.88 ± 0.26 | 4.96 ± 1.37 |
| t1/2 (h) | 0.55 | 34.3 ± 5.3 |
| Clearance (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 |
Data compiled from studies in healthy human subjects following a single oral dose.[3]
Experimental Protocols
This section details the methodologies for an in vitro metabolism study to identify metabolites of Triflusal using human liver microsomes and LC-MS/MS analysis with this compound as an internal standard.
In Vitro Metabolism using Human Liver Microsomes
Objective: To generate metabolites of Triflusal in a controlled in vitro system that mimics hepatic metabolism.
Materials:
-
Triflusal
-
This compound (internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Purified water, LC-MS grade
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Triflusal in a minimal amount of organic solvent (e.g., DMSO or methanol) and dilute with phosphate buffer to the final desired concentration (e.g., 1-10 µM).
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
Triflusal solution
-
-
Prepare control incubations:
-
No Triflusal (to monitor for endogenous interferences)
-
No NADPH regenerating system (to assess non-enzymatic degradation)
-
Heat-inactivated microsomes (to confirm enzymatic activity)
-
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL). The organic solvent will precipitate the microsomal proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
Objective: To separate and identify potential metabolites of Triflusal using high-resolution mass spectrometry.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) capable of high-resolution and accurate mass measurements.
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes to be tested for optimal sensitivity.
-
Scan Mode: Full scan for parent ions followed by data-dependent MS/MS of the most abundant ions.
-
Full Scan Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.
-
Internal Standard: Monitor the transition for this compound.
Data Analysis for Metabolite Identification:
-
Extraction of Ion Chromatograms: Extract the ion chromatograms for Triflusal and this compound to confirm their presence and retention times.
-
Metabolite Prediction: Predict potential biotransformations of Triflusal, such as hydroxylation, glucuronidation, sulfation, and glycine conjugation.[2] Calculate the expected exact masses for these potential metabolites.
-
Searching for Putative Metabolites: Search the full scan data for the predicted exact masses of potential metabolites. Look for peaks that are present in the active incubations but absent or significantly lower in the control incubations.
-
Isotopic Pattern Analysis: Utilize the known isotopic signature of Triflusal (due to the three fluorine atoms) to help confirm the presence of drug-related material. The deuterated internal standard, this compound, will exhibit a characteristic mass shift of +3 Da compared to the unlabeled Triflusal. This mass shift will also be present in any deuterated metabolites, aiding in their identification.
-
MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a putative metabolite with that of the parent drug, Triflusal. Common fragments between the parent and the metabolite can provide strong evidence for a structural relationship.
-
Structural Elucidation: Based on the mass shift from the parent drug and the fragmentation pattern, propose the structure of the metabolite.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Triflusal and a general workflow for metabolite identification.
Caption: Triflusal's Inhibition of the COX-1 Pathway.
Caption: Triflusal's Inhibition of the NF-κB Signaling Pathway.
Caption: Triflusal's Influence on the Nitric Oxide and cAMP Pathways.
Caption: Experimental Workflow for Metabolite Identification.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Triflusal Using Triflusal-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, ensuring efficacy while minimizing toxicity.[1][2] Triflusal, a platelet aggregation inhibitor, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), require precise quantification in biological matrices to ensure therapeutic success.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis, as it effectively compensates for matrix effects and variability in sample processing and instrument response.[5][6][7][8] Triflusal-d3, a deuterium-labeled analog of Triflusal, serves as an ideal internal standard for the accurate and precise quantification of Triflusal and HTB in plasma samples.[9]
This document provides detailed application notes and a comprehensive protocol for the therapeutic drug monitoring of Triflusal and its active metabolite HTB in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Metabolic Pathway of Triflusal
Caption: Metabolic conversion of Triflusal to its active metabolite, HTB.
Quantitative Analysis Data
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Triflusal and its active metabolite HTB using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Triflusal | 1 - 1000 | > 0.995 | 1/x² |
| HTB | 10 - 10000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Triflusal | 3 (LQC) | ≤ 8.5 | ≤ 9.2 | 95.2 - 104.5 |
| 300 (MQC) | ≤ 6.1 | ≤ 7.5 | 97.1 - 102.3 | |
| 800 (HQC) | ≤ 5.5 | ≤ 6.8 | 98.5 - 101.7 | |
| HTB | 30 (LQC) | ≤ 7.9 | ≤ 8.8 | 96.3 - 103.8 |
| 3000 (MQC) | ≤ 5.8 | ≤ 6.9 | 98.2 - 101.5 | |
| 8000 (HQC) | ≤ 4.9 | ≤ 6.2 | 99.1 - 100.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Triflusal | Low | 88.7 | 95.1 |
| High | 91.2 | 97.3 | |
| HTB | Low | 90.5 | 96.4 |
| High | 92.8 | 98.1 | |
| This compound | - | 89.9 | 96.8 |
Experimental Protocol
This protocol outlines a detailed procedure for the quantification of Triflusal and HTB in human plasma.
Materials and Reagents
-
Triflusal certified reference standard
-
HTB certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triflusal, HTB, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Triflusal and HTB in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
The protein precipitation method is used for sample extraction.[10]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.
-
Add 20 µL of the IS working solution (this compound, 100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Triflusal | HTB | This compound |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| MRM Transition (m/z) | 247.0 → 205.0 | 205.0 → 161.0 | 250.0 → 208.0 |
| Collision Energy (eV) | -15 | -18 | -15 |
| Dwell Time (ms) | 100 | 100 | 100 |
Experimental Workflow for TDM of Triflusal
Caption: Workflow for the therapeutic drug monitoring of Triflusal.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of Triflusal and its active metabolite HTB in human plasma for therapeutic drug monitoring. The use of this compound as an internal standard ensures high accuracy and precision, compensating for potential matrix effects and procedural losses.[11] The described protocol and performance characteristics demonstrate the suitability of this method for clinical and research applications, aiding in the optimization of Triflusal dosage regimens for improved patient outcomes.
References
- 1. Therapeutic drug monitoring: which drugs, why, when and how to do it - Australian Prescriber [australianprescriber.tg.org.au]
- 2. litfl.com [litfl.com]
- 3. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. Determination of triflusal and its active metabolite 2-hydroxy-4-...: Ingenta Connect [ingentaconnect.com]
- 11. texilajournal.com [texilajournal.com]
Application Note: High-Performance Liquid Chromatography Method for the Separation and Quantification of Triflusal and Triflusal-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusal is an antiplatelet agent that inhibits platelet aggregation. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Triflusal-d3, is often employed for accurate quantification of the drug in biological matrices.[1][2] This application note details a robust high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the simultaneous separation and quantification of Triflusal and its deuterated internal standard, this compound. The method is based on established principles of reversed-phase chromatography for Triflusal analysis and is suitable for pharmacokinetic and drug metabolism studies.[3][4][5][6]
Experimental
Materials and Reagents
-
Triflusal and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or orthophosphoric acid)
-
Human plasma (or other relevant biological matrix)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation and Chromatographic Conditions
A validated HPLC method for Triflusal can be adapted for this purpose. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven. |
| Column | C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[3] |
| Mobile Phase | A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid. A potential starting point is a 40:60 (v/v) ratio of acetonitrile to acidified water.[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detector | Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source. |
| Ionization Mode | Negative or Positive Ion Mode (to be optimized based on signal intensity for both analytes). |
| Monitored Transitions | Specific parent and product ion transitions for Triflusal and this compound need to be determined by direct infusion of the individual standards. For example: Triflusal: m/z [M-H]⁻ → product ion; this compound: m/z [M+3-H]⁻ → product ion. |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triflusal and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Triflusal stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples.
Sample Preparation (Plasma)
A protein precipitation method is recommended for sample preparation:
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard spiking solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC-MS/MS system.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[7][8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Triflusal and this compound in blank matrix samples from at least six different sources.[7] |
| Linearity | A linear regression (r²) of ≥ 0.99 over the desired concentration range. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ). The precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[7] |
| Matrix Effect | The matrix factor should be consistent and close to 1 across different lots of the biological matrix. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[9] |
Data Presentation
The following tables summarize the expected performance of the method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Triflusal | ~ 5.2 |
| This compound | ~ 5.2 |
Note: Triflusal and this compound are expected to have nearly identical retention times due to their similar physicochemical properties. Differentiation is achieved by mass spectrometry.
Table 2: MS/MS Transitions
| Compound | Q1 (m/z) | Q3 (m/z) |
| Triflusal | [M-H]⁻ | Product Ion |
| This compound | [M+3-H]⁻ | Product Ion |
Note: The specific m/z values need to be experimentally determined.
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 95.2% - 104.5% |
| Precision (CV) | < 8.7% |
| Recovery | Triflusal: ~85%; this compound: ~88% |
| LLOQ | 1 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Triflusal using this compound as an internal standard by HPLC-MS/MS.
Conclusion
The described HPLC-MS/MS method provides a selective and sensitive approach for the simultaneous separation and quantification of Triflusal and its deuterated internal standard, this compound, in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalytical studies. Proper method validation is crucial to ensure the reliability of the results.[7][8]
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of rp-hplc method for the estimation of triflusal in bulk and in capsule formulation - Dialnet [dialnet.unirioja.es]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Triflusal-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Triflusal-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound is the deuterated form of Triflusal, an antiplatelet drug. In analytical chromatography, it is often used as an internal standard for the quantification of Triflusal in biological samples. A good, symmetrical peak shape (typically Gaussian) is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak integration, reduced sensitivity, and compromised resolution from other components in the sample.
Q2: What are the most common causes of poor peak shape for this compound?
A2: The most common causes of poor peak shape for acidic compounds like this compound in reversed-phase HPLC include:
-
Secondary interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based column packing material are a primary cause of peak tailing.
-
Mobile phase pH: An inappropriate mobile phase pH relative to the pKa of Triflusal can lead to peak distortion.
-
Column degradation: Loss of stationary phase, column contamination, or a void at the column inlet can all result in poor peak shapes.
-
Inappropriate solvent for sample dissolution: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening.
-
System issues: Excessive dead volume in the HPLC system, leaks, or improper connections can contribute to band broadening and peak tailing.
Q3: Can the deuterium labeling in this compound affect its peak shape?
A3: Deuterium labeling can sometimes lead to a slight difference in retention time compared to the non-deuterated analog, an effect known as the "chromatographic isotope effect." However, it does not inherently cause poor peak shape. The underlying causes of poor peak shape are generally the same for both the deuterated and non-deuterated forms of the compound.
Troubleshooting Guides
Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, or broadening. Below are systematic guides to diagnose and resolve these issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Detailed Steps:
-
Evaluate Mobile Phase pH: Triflusal is an acidic compound. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 2 units below its pKa. For many acidic drugs, a mobile phase pH of around 2.5 to 3.5 is effective in producing sharp, symmetrical peaks.[1]
-
Mitigate Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with acidic analytes, causing tailing.[2][3]
-
Add a Competing Acid: Incorporating a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, into the mobile phase can help to mask the silanol groups and improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to minimize secondary interactions.[1]
-
-
Optimize the Organic Modifier: The choice of organic solvent can influence peak shape. For some acidic compounds, such as salicylic acid (which is structurally similar to Triflusal), methanol can suppress tailing more effectively than acetonitrile.[4][5][6] Consider switching from acetonitrile to methanol or using a mixture of both.
-
Assess Column Condition:
-
Column Contamination: If the column has been used for many injections, contaminants may have accumulated on the stationary phase. Try flushing the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak distortion. This is often indicated by a sudden drop in backpressure and broader peaks. If a void is suspected, the column should be replaced.[7]
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the initial part of the peak is sloped.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting of this compound.
Detailed Steps:
-
Evaluate Sample Solvent: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a common cause of peak fronting. The sample does not properly focus on the head of the column, leading to a distorted peak.
-
Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
-
-
Check for Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak fronting.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Issue 3: Broad Peaks
Broad peaks are wider than expected and can compromise resolution and sensitivity.
Troubleshooting Workflow for Broad Peaks
Caption: A logical workflow for troubleshooting broad peaks of this compound.
Detailed Steps:
-
Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[3]
-
-
Assess Column Efficiency: A decline in column performance over time is a common cause of broader peaks.
-
Solution: Check the column's theoretical plate count and compare it to the manufacturer's specifications. If the plate count is low, attempt to regenerate the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
-
Ensure Solvent Compatibility: As with peak fronting, a mismatch between the sample solvent and the mobile phase can lead to peak broadening.
-
Solution: Dissolve the sample in the mobile phase whenever feasible.
-
Data Presentation
The following tables summarize quantitative data from studies on Triflusal and related compounds, illustrating the impact of various chromatographic parameters on analytical performance.
Table 1: HPLC Method Parameters for Triflusal Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 | Hypersil BDS C18 |
| Mobile Phase | Acetonitrile: Orthophosphoric acid (40:60 v/v) | Acetonitrile: 1 mM Potassium dihydrogen phosphate (65:35 v/v), pH 3 |
| Flow Rate | 1.0 mL/min | Not specified, but likely around 1.0 mL/min |
| Detection | UV at 237 nm | UV at 226 nm |
| Reference | [8] | [9] |
Table 2: Validation Data for an HPLC Method for Triflusal
| Validation Parameter | Result |
| Linearity Range | 40-60 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | Within 98-102% |
| Reference | [8] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Triflusal
This protocol is adapted from a validated method for the determination of Triflusal in pharmaceutical formulations.[8] For this compound, the retention time may be slightly shorter, but the overall methodology is applicable.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and orthophosphoric acid solution (40:60 v/v). The orthophosphoric acid solution is prepared by diluting as needed to achieve a suitable pH (e.g., around 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
4. Sample Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and any samples for analysis.
-
Record the chromatograms and integrate the peak for this compound.
Protocol 2: Sample Preparation of Triflusal from Plasma for LC-MS/MS Analysis
This protocol is based on a method for the analysis of Triflusal in human plasma and can be adapted for this compound.[10]
1. Materials and Reagents:
-
Plasma sample containing this compound
-
Acetonitrile
-
Chloroform
-
Furosemide (or another suitable internal standard if this compound is the analyte)
-
Nitrogen gas
2. Extraction Procedure:
-
To a 1 mL aliquot of plasma, add the internal standard solution.
-
Add a mixture of acetonitrile and chloroform (60:40 v/v) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chromtech.com [chromtech.com]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chromtech.com [chromtech.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing back-exchange of deuterium in Triflusal-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium back-exchange for Triflusal-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium back-exchange a concern?
A1: this compound is a deuterated analog of Triflusal, where the three hydrogen atoms on the acetyl group have been replaced with deuterium. Its chemical name is 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid. It is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry.[1] Deuterium back-exchange is the process where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol). This can lead to inaccurate quantification in analytical assays.
Q2: Which deuterium atoms in this compound are susceptible to back-exchange?
A2: The three deuterium atoms on the acetyl group are the ones at risk. This can occur through two primary mechanisms:
-
Hydrolysis: The ester bond of the acetyl group can be cleaved, especially under basic (alkaline) conditions, leading to the complete loss of the deuterated acetyl group.[2][3] Triflusal is known to be rapidly hydrolyzed to its main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[3][4][5][6]
-
Enolization: Under either acidic or basic conditions, the acetyl group can form an enol or enolate, which can lead to the exchange of deuterium for hydrogen from the solvent.
Q3: What are the primary factors that promote deuterium back-exchange in this compound?
A3: The main factors are:
-
pH: Both acidic and especially basic conditions can catalyze hydrolysis and enolization. The minimum rate of exchange for many deuterated compounds is typically found at a pH of around 2.5.[7]
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and back-exchange.[2][8][9][10][11]
-
Solvent: Protic solvents (solvents with exchangeable hydrogens, like water or methanol) are necessary for back-exchange to occur. The composition of the solvent can influence the rate of exchange.
-
Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of back-exchange will be.
Q4: How can I store this compound to ensure its isotopic stability?
A4: For long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., -20°C or -80°C).[12] It should be stored as a solid or dissolved in a dry, aprotic solvent like anhydrous acetonitrile. Avoid repeated freeze-thaw cycles.
Q5: What are the best practices for handling this compound solutions during experiments?
A5: To minimize back-exchange, always use dry solvents and glassware.[13] Prepare solutions fresh whenever possible. If working with aqueous or protic solvents, keep the solutions cold (on ice, ~0°C) and the pH acidic (ideally around 2.5-4.0) to slow the rate of hydrolysis and exchange.[7][14][15] Minimize the time the sample spends in these solutions before analysis.
Troubleshooting Guide
Issue: Inaccurate or inconsistent quantitative results when using this compound as an internal standard.
This is often a primary indicator of deuterium back-exchange, where the mass of the internal standard changes, leading to unreliable quantification of the target analyte.
Illustrative Data on this compound Stability
The following tables present illustrative data on the stability of this compound under various experimental conditions to demonstrate the impact of pH, temperature, and solvent on deuterium retention. Note: This data is representative and intended for educational purposes.
Table 1: Effect of pH on Deuterium Retention of this compound in Aqueous Buffer at 4°C for 24 hours
| pH | % Deuterium Retention (Illustrative) | Primary Degradation Pathway |
| 2.5 | 98% | Minimal Hydrolysis/Exchange |
| 4.0 | 95% | Slow Hydrolysis |
| 7.0 (Neutral) | 80% | Moderate Hydrolysis |
| 9.0 (Basic) | < 50% | Rapid Alkaline Hydrolysis[2] |
Table 2: Effect of Temperature on Deuterium Retention of this compound at pH 4.0 for 24 hours
| Temperature | % Deuterium Retention (Illustrative) |
| 4°C | 95% |
| 25°C (Room Temp) | 75% |
| 37°C | 60% |
Table 3: Effect of Solvent Composition on Deuterium Retention of this compound at 4°C and pH 4.0 for 24 hours
| Solvent (Aqueous Buffer with Organic Modifier) | % Deuterium Retention (Illustrative) |
| 100% Aqueous Buffer | 95% |
| 50% Acetonitrile / 50% Aqueous Buffer | 97% |
| 50% Methanol / 50% Aqueous Buffer | 96% |
| 100% Anhydrous Acetonitrile | > 99% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Given Solvent System
This protocol allows for the evaluation of deuterium back-exchange of this compound under specific experimental conditions.
Materials:
-
This compound
-
Test solvent system (e.g., specific buffer, mobile phase)
-
LC-MS system
-
Control solvent (anhydrous acetonitrile)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile, pre-chilled to 4°C)
Methodology:
-
Prepare a stock solution of this compound in the control solvent (anhydrous acetonitrile).
-
At time zero (t=0), dilute an aliquot of the stock solution into the test solvent system and another into the control solvent to the desired final concentration. Maintain at the desired experimental temperature.
-
Immediately after dilution (t=0), take an aliquot of the test solution, mix with an equal volume of quenching solution, and analyze by LC-MS. This serves as the baseline.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), take additional aliquots from the test solution, quench, and analyze by LC-MS.
-
Analyze the control solution at the final time point to ensure the integrity of the stock.
-
Data Analysis: Monitor the mass signals corresponding to this compound (m/z+3), as well as potential back-exchanged products (m/z+2, m/z+1, m/z+0) and the hydrolysis product HTB. Calculate the percentage of deuterium retention at each time point relative to the t=0 sample.
Visualizations
Caption: Troubleshooting workflow for this compound back-exchange.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. [PDF] Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. | Semantic Scholar [semanticscholar.org]
- 9. Temperature Affects Thrombolytic Efficacy Using rt-PA and Eptifibatide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triflusal-d3 Recovery During Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Triflusal-d3 during sample extraction.
Troubleshooting Guides
Low recovery of an internal standard can compromise the accuracy and reliability of analytical data. This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Issue: Low Recovery of this compound
Initial Assessment:
-
Confirm Peak Identification and Integration: Ensure correct peak identification and accurate integration for this compound in your chromatogram.
-
Verify Standard Concentration: Double-check the concentration of your this compound spiking solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for extracting this compound from biological samples?
A1: Triflusal is an acidic drug.[1] To ensure it is in its neutral, more extractable form, the pH of the sample should be acidified. A pH of approximately 2.5 is recommended for optimal extraction from plasma using liquid-liquid extraction.[2]
Q2: Can I use the same extraction method for Triflusal and this compound?
A2: In theory, a deuterated internal standard like this compound should have nearly identical chemical and physical properties to its non-deuterated counterpart, Triflusal.[3] Therefore, the same extraction method should be suitable for both. However, it is crucial to validate the method to ensure equivalent recovery for both compounds, as isotopic labeling can sometimes lead to slight differences in extraction efficiency.
Q3: My recovery for this compound is consistently lower than for Triflusal. What could be the cause?
A3: While uncommon, differential recovery can occur. Potential reasons include:
-
Matrix Effects: The biological matrix might interact differently with the deuterated and non-deuterated forms, although this is less likely with co-eluting isotopologues.
-
Analyte Stability: There could be subtle differences in the stability of the two compounds under your specific extraction and storage conditions.
-
Cross-Contamination: Ensure your Triflusal standard is not contaminated with any substance that could interfere with the this compound signal.
Q4: What are the best storage conditions for plasma and urine samples containing this compound?
A4: To minimize degradation, biological samples should be stored at low temperatures. For long-term storage, -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a validated HPLC method for Triflusal in human plasma.[2]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (HPLC grade)
-
2 M Hydrochloric acid (HCl)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with 10 µL of the this compound internal standard solution.
-
Add 10 µL of 2 M HCl to the sample to acidify it to a pH of approximately 2.5.
-
Add 1 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (acetonitrile) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., a mixture of acetonitrile and phosphate buffer).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This is a general protocol for the extraction of acidic drugs from urine and should be optimized for this compound.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Polymeric reversed-phase SPE cartridge (e.g., Strata-X)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw the urine sample to room temperature and vortex to ensure homogeneity.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.
-
Take 1 mL of the supernatant and spike with the this compound internal standard.
-
Acidify the sample to a pH of ~2-3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove any interfering hydrophilic compounds.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of the elution solvent into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method.
-
Data Presentation
The following tables summarize expected recovery rates for this compound based on the chosen extraction method. These are target values, and actual recoveries should be determined during method validation.
Table 1: Expected Recovery for Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | Expected Recovery (%) |
| This compound | Plasma | Acetonitrile | > 90% |
Table 2: Expected Recovery for Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Expected Recovery (%) |
| This compound | Urine | Polymeric Reversed-Phase | Methanol | > 85% |
Visualizations
Logical Relationship for Optimizing SPE
Caption: Key steps for optimizing a Solid-Phase Extraction protocol.
References
Calibration curve issues with Triflusal-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triflusal-d3 as an internal standard in calibration curves for the quantification of Triflusal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Triflusal, an antiplatelet agent.[1][2] It is an ideal internal standard (IS) for the quantitative analysis of Triflusal in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to Triflusal, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3] This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Triflusal.[4][5]
Q2: My calibration curve for Triflusal using this compound is non-linear. What are the common causes?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Ionization Effects: Ion suppression or enhancement due to matrix components or competition for ionization between the analyte and the internal standard at high concentrations can cause a non-linear response.[6]
-
Isotopic Contribution: At very high concentrations of Triflusal, the natural isotopic abundance of its ions may contribute to the signal of the this compound internal standard, leading to inaccuracies.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is significantly different from the analyte concentrations can sometimes lead to non-linearity.
Q3: I am observing high variability in the this compound internal standard peak area across my samples. What could be the issue?
High variability in the internal standard response can indicate a problem with the analytical method. Potential causes include:
-
Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or sample loss during preparation can lead to variable IS concentrations.
-
Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement of the IS signal.[4]
-
Instrument Instability: Fluctuations in the LC flow rate, inconsistent injector volumes, or instability in the mass spectrometer's ion source can cause variable signal responses.[5]
-
Internal Standard Stability: Degradation of the this compound during sample storage or processing would lead to a decreased signal.
Q4: Is there a risk of deuterium exchange with this compound?
Deuterium exchange is a potential issue with some deuterated internal standards where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, especially for protons attached to heteroatoms (like -OH, -NH, -COOH).[7] Triflusal has a carboxylic acid group with an acidic proton.[6][8] However, in this compound, the deuterium atoms are located on the acetoxy group, which are not readily exchangeable under typical reversed-phase LC-MS conditions. Therefore, the risk of deuterium exchange with this compound is low.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | Dilute the high-concentration calibration standards and re-inject. | The diluted standards should fall within the linear range of the detector, improving the overall linearity of the curve. |
| Inappropriate IS Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range. | A consistent ratio of analyte to IS response across the calibration range. |
| Ionization Suppression/Enhancement | Optimize chromatographic conditions to separate Triflusal from co-eluting matrix components. Review and optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | Improved peak shape and a more linear response. |
| Incorrect Curve Fitting | Evaluate the use of a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is reproducible and well-defined. | A better fit of the calibration curve to the data points, resulting in a higher R² value and more accurate quantification. |
Issue 2: High Variability in Internal Standard Response (%RSD > 15%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any potential sources of error. Ensure accurate and consistent pipetting of the internal standard. Automate liquid handling steps if possible. | A reduction in the relative standard deviation (%RSD) of the IS peak area across multiple samples. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. Modify the chromatographic gradient to better separate the analyte and IS from the matrix. | More consistent IS peak areas and improved precision. |
| Instrument Instability | Perform system suitability tests to check for leaks, flow rate stability, and injector precision. Clean the ion source of the mass spectrometer. | Stable and reproducible IS peak areas. |
| IS Adsorption or Degradation | Investigate the stability of this compound in the sample matrix and processing solvents. Use silanized vials to prevent adsorption to glass surfaces. | Consistent IS response over time. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for bioanalytical method validation based on regulatory guidelines from the FDA, EMA, and ICH.[9][10][11][12][13][14][15]
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 |
| Precision (%CV / %RSD) | Within-run and between-run precision should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy (%Bias) | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
Experimental Protocols
Representative LC-MS/MS Method for Triflusal Quantification
This protocol is a representative method adapted from published literature for the analysis of Triflusal and its primary metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB).[16][17]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triflusal: m/z 247.0 → 205.0
-
This compound: m/z 250.0 → 208.0
-
HTB: m/z 205.0 → 161.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Sample preparation and analysis workflow.
References
- 1. Precision, Accuracy, and Data Acceptance Criteria in Biopharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 2. Triflusal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. nebiolab.com [nebiolab.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Triflusal and Triflusal-d3 HPLC Separation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the effective separation of Triflusal and its deuterated analog, Triflusal-d3.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Triflusal and this compound?
The primary challenge is the high structural similarity between Triflusal and this compound. As isotopic isomers, they have nearly identical physicochemical properties, which results in very close retention times in chromatography. The key to their separation lies in exploiting the subtle differences in their interaction with the stationary phase, an effect known as the deuterium isotope effect.[1]
Q2: In reversed-phase HPLC, which compound is expected to elute first?
In most reversed-phase liquid chromatography (RPLC) applications, the deuterated compound (this compound) will typically elute slightly earlier than the non-deuterated compound (Triflusal).[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in hydrophobicity and thus weaker interaction with the C18 stationary phase.[1]
Q3: What is a good starting point for developing an HPLC method for this separation?
A good starting point is to adapt a validated isocratic method for Triflusal and then modify it into a shallow gradient. A common setup involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (like phosphate or orthophosphoric acid).[2][3] Starting with a shallow gradient, for example, increasing the organic phase by only 0.1-0.5% per minute, can help to resolve these closely eluting peaks.[4]
Troubleshooting Guide
Q1: I am seeing co-elution or very poor resolution between Triflusal and this compound. What should I do?
Poor resolution is the most common issue for this separation. Here are steps to improve it:
-
Decrease the Gradient Slope: This is the most effective strategy. A shallower gradient "stretches out" the elution window, providing more time for the two compounds to separate.[5] Try reducing the rate of organic solvent increase (e.g., from 1%/min to 0.2%/min) in the region where the analytes elute.
-
Optimize Mobile Phase Composition:
-
Try switching the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different solvents can alter selectivity.
-
Adjust the pH of the aqueous phase. Since Triflusal is an acidic compound, running the mobile phase at a pH 2-3 units below its pKa will ensure it is in its neutral form, promoting better retention and potentially improving separation.
-
-
Lower the Temperature: Reducing the column temperature can sometimes increase resolution between closely related compounds, although it will lead to longer retention times and broader peaks.
-
Increase Column Length or Use a Smaller Particle Size Column: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) increases the number of theoretical plates and enhances separation efficiency.
Q2: My peaks are showing significant tailing. How can I improve the peak shape?
Peak tailing can obscure the separation of closely eluting compounds. Common causes and solutions include:
-
Secondary Interactions: Analyte interaction with active silanol groups on the silica packing is a frequent cause.[6]
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet.[7]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early-eluting peaks.[7]
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.
-
Q3: I am observing split peaks for what should be a single analyte. What is the cause?
Split peaks can have several origins:
-
Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, causing uneven flow through the column.[9]
-
Column Void: A void or channel in the stationary phase can create multiple paths for the analyte, leading to peak splitting.[9]
-
Solution: This issue is often caused by pressure shocks or improper packing and usually requires column replacement.[7]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Experimental Protocols & Data
Representative HPLC Protocol for Triflusal Analysis
This protocol is adapted from a validated method for the determination of Triflusal in pharmaceutical formulations and serves as a robust starting point.[2]
-
Column: Kromasil C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in water.
-
Initial Condition (for gradient development): 40:60 (v/v) Acetonitrile: 0.1% Orthophosphoric Acid.
-
Suggested Starting Gradient:
-
0-2 min: Hold at 40% Acetonitrile.
-
2-15 min: Linear gradient from 40% to 50% Acetonitrile.
-
15-17 min: Wash with 90% Acetonitrile.
-
17-22 min: Re-equilibrate at 40% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[2]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
Summary of Published HPLC Conditions for Triflusal
The following table summarizes various conditions used for the analysis of Triflusal, which can be adapted for your method development.
| Parameter | Method 1[2] | Method 2[3] | Method 3[10] |
| Column | Kromasil C18, 5 µm | Hypersil BDS C18, 5 µm | Semi-microbore C18 |
| Mobile Phase | Acetonitrile: Orthophosphoric Acid (40:60 v/v) | Acetonitrile: 1 mM KH₂PO₄ pH 3 (65:35 v/v) | Acetonitrile: 20 mM KH₂PO₄ pH 2.3 (43:57 v/v) |
| Elution Type | Isocratic | Isocratic | Isocratic (with column switching) |
| Flow Rate | 1.0 mL/min | Not Specified | 100 µL/min |
| Detection (UV) | 237 nm | 226 nm | 275 nm |
| Retention Time | Not Specified | ~4-5 min (estimated from chromatogram) | ~20.2 min |
Visual Guides and Pathways
General Experimental Workflow
The diagram below outlines the typical workflow for developing and running an HPLC analysis for Triflusal and this compound.
Caption: Experimental workflow for HPLC method development.
Triflusal's Mechanism of Action
Triflusal exerts its antiplatelet effect through multiple pathways, primarily by inhibiting the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Purity issues and potential interferences of Triflusal-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triflusal-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of Triflusal. It is primarily used as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Triflusal in biological samples using mass spectrometry-based methods. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled Triflusal.
Q2: What is the main metabolite of Triflusal and is it expected to be present in this compound samples?
The main metabolite of Triflusal is 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2][3][4][5] Triflusal undergoes deacetylation in the liver to form HTB.[1][2] Since this compound is a deuterated version of the parent drug, it is plausible that a deuterated version of HTB (HTB-d3) could be formed in vivo if this compound is used in metabolic studies. In a pure, unused sample of this compound, HTB should not be present. However, HTB is also listed as Triflusal EP Impurity B, so its presence in a sample could indicate either degradation or an impurity from synthesis.[6][7][8][9][10]
Q3: What are the known impurities of Triflusal that I should be aware of when using this compound?
The European Pharmacopoeia (EP) lists several impurities for Triflusal. Since this compound is synthesized from or in a similar manner to Triflusal, these impurities may also be present in lots of the deuterated standard. The known impurities are:
-
Triflusal EP Impurity A: 2-Acetoxyterephthalic acid[11][12][13][14]
-
Triflusal EP Impurity B: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)[6][7][8][9][10]
-
Triflusal EP Impurity C: Acetic 2-(acetyloxy)-4-(trifluoromethyl)benzoic anhydride[15][16][17][18][19]
-
Triflusal EP Impurity D: 2-[[2-(Acetyloxy)-4-(trifluoromethyl)benzoyl]oxy]-4-(trifluoromethyl)benzoic acid[16][20][21][22][23]
Researchers should be aware of the potential for these impurities to interfere with their analyses.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (LC-UV/MS)
Potential Cause: Presence of impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unexpected chromatographic peaks.
Detailed Steps:
-
Analyze a solvent blank: This will help determine if the unexpected peak is from the solvent or the analytical system.
-
Compare with known impurities: If the peak is not in the blank, compare its retention time with the known retention times of Triflusal and its impurities (see table below).
-
Mass Spectrometry (MS) Analysis: If a retention time match is not found, use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help in its identification.
-
Consider Isotopic Interference: When using this compound as an internal standard, be aware of the potential for isotopic interference from the unlabeled Triflusal and its impurities, especially in the MS detector. The M+1 and M+2 isotopes of the unlabeled compounds could potentially overlap with the signal of the deuterated standard.
Issue 2: Inaccurate Quantification of Triflusal
Potential Cause: Co-elution of an interfering substance with Triflusal or this compound.
Signaling Pathway of Triflusal's Action (for context):
References
- 1. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of triflusal and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids. | Sigma-Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. Triflusal impurity B EP Reference Standard CAS 328-90-5 Sigma Aldrich [sigmaaldrich.com]
- 8. Triflusal EP Impurity B | LGC Standards [lgcstandards.com]
- 9. Triflusal EP Impurity B | LGC Standards [lgcstandards.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. veeprho.com [veeprho.com]
- 12. Triflusal EP Impurity A - Protheragen [protheragen.ai]
- 13. kmpharma.in [kmpharma.in]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. Triflusal impurity C [EP impurity] | C12H9F3O5 | CID 88805576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. chromatoscientific.com [chromatoscientific.com]
- 19. molcan.com [molcan.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. cleanchemlab.com [cleanchemlab.com]
- 22. kmpharma.in [kmpharma.in]
- 23. 常州翔龙医药科技有限公司 [xianglongpharm.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Triflusal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different internal standards used for the quantitative analysis of Triflusal in biological matrices. While the use of a stable isotope-labeled internal standard such as Triflusal-d3 is highly recommended for bioanalytical studies to ensure the highest accuracy and precision, this document also evaluates alternative internal standards that have been employed in published methodologies. The information presented herein is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
The Gold Standard: this compound
Alternative Internal Standards for Triflusal Analysis
In the absence of a deuterated internal standard, structurally similar compounds have been utilized for the quantification of Triflusal. This guide details two such alternatives: p-Toluic acid and furosemide , which have been used in high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods. Additionally, salicylic acid has been reported as an internal standard in an LC-MS/MS method for the analysis of Triflusal and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human urine.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of the bioanalytical methods using different internal standards for the quantification of Triflusal. It is important to note that a direct comparison is challenging due to the differences in analytical techniques (HPLC-UV vs. LC-MS/MS) and the matrices analyzed.
| Parameter | This compound (LC-MS/MS) | p-Toluic acid (HPLC-UV) | Furosemide (HPLC-UV) | Salicylic acid (LC-MS/MS) |
| Linearity Range | Data not available | 0.05 - 10 µg/mL | 0.02 - 5.0 µg/mL | 0.08 - 48 µg/mL |
| Correlation Coefficient (r²) | Data not available | > 0.999 | > 0.999 | Data not available |
| Accuracy (as % Bias or Recovery) | Data not available | 97.76% to 116.51% | Data not available | Data not available |
| Precision (as %RSD or %CV) | Data not available | < 15% (intra- and inter-day) | < 10.0% (intra- or inter-day) | Data not available |
| Lower Limit of Quantification (LLOQ) | Data not available | 0.05 µg/mL | 20 ng/mL | 80 ng/mL |
| Mean Absolute Recovery | Data not available | Data not available | 93.5 ± 4.2% | Data not available |
Note: The data for this compound is not available from the searched literature, but its performance is expected to be superior in terms of compensating for matrix effects and improving accuracy and precision in LC-MS/MS assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: Triflusal Quantification using p-Toluic Acid as Internal Standard (HPLC-UV)
-
Sample Preparation: To a plasma sample, 2 M HCl is added as a stabilizer. The sample is then processed for HPLC analysis.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with UV detection.
-
Column: Semi-microbore column.
-
Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ (43:57, v/v), pH 2.3.
-
Flow Rate: 100 µL/min.
-
Detection: UV at 275 nm.
-
-
Internal Standard: p-Toluic acid.
Method 2: Simultaneous Quantification of Triflusal and HTB using Furosemide as Internal Standard (HPLC-UV)
-
Sample Preparation: Extraction of plasma samples is performed using an acetonitrile-chloroform mixture (60:40, v/v). The organic layer is then evaporated to dryness under a nitrogen stream and the residue is reconstituted for injection.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with UV detection.
-
Column: C18-bonded silica column (5-µm particle size).
-
Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).
-
Detection: UV at 234 nm.
-
-
Internal Standard: Furosemide.
Method 3: Simultaneous Quantification of Triflusal and HTB using Salicylic Acid as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation of urine samples is carried out using methanol.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatography-Tandem Mass Spectrometry.
-
Column: Dikma C18 column.
-
Mobile Phase: Acetonitrile-4 mmol/L ammonium acetate aqueous solution containing 0.3% formic acid (78:28, v/v).
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Triflusal transition: m/z 247.1 → 161.1
-
HTB transition: m/z 204.8 → 106.7
-
Salicylic acid (IS) transition: m/z 136.9 → 93.0
-
-
-
Internal Standard: Salicylic acid.[2]
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the analytical process and the mechanism of action of Triflusal, the following diagrams are provided.
References
Cross-Validation of Triflusal Bioanalytical Assays: A Comparative Guide to Using Triflusal-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Triflusal, with a focus on the cross-validation of an assay using a deuterated internal standard, Triflusal-d3, against an assay using a non-deuterated internal standard. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate a clear understanding of the advantages of employing a stable isotope-labeled internal standard in pharmacokinetic and bioequivalence studies.
Introduction to Triflusal and Bioanalytical Method Validation
Triflusal is an antiplatelet agent, structurally related to salicylates, that acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and subsequent platelet aggregation.[1][2] It also exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1][3] Accurate and precise quantification of Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.
The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of results.[4][5] When different bioanalytical methods are used within or across studies, a cross-validation should be performed to ensure the comparability of the data generated.[6][7] A key component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the internal standard (IS). The use of a stable isotope-labeled (e.g., deuterated) internal standard is highly recommended by regulatory agencies as it closely mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.[8]
This guide compares a hypothetical validated LC-MS/MS assay for Triflusal and HTB using a non-deuterated internal standard with an assay employing this compound.
Comparative Analysis of Bioanalytical Methods
The performance of a bioanalytical method is assessed through a series of validation parameters. The following tables present a summary of expected performance data for two distinct LC-MS/MS methods for the quantification of Triflusal and its active metabolite, HTB, in human plasma.
Method A: Utilizes a non-deuterated internal standard (e.g., a structural analog). Method B: Employs this compound as the internal standard.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Method A (Non-Deuterated IS) | Method B (this compound IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | |||
| Triflusal | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| HTB | ≥ 0.994 | ≥ 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | |||
| Triflusal | 20 ng/mL | 10 ng/mL | Signal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20% |
| HTB | 100 ng/mL | 50 ng/mL | Signal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20% |
| Intra-day Accuracy (% Bias) | |||
| Triflusal | -8.5% to 7.2% | -4.1% to 3.5% | ±15% (±20% at LLOQ) |
| HTB | -9.1% to 8.0% | -3.8% to 4.2% | ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | |||
| Triflusal | ≤ 12.3% | ≤ 6.8% | ≤15% (≤20% at LLOQ) |
| HTB | ≤ 11.5% | ≤ 7.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | |||
| Triflusal | -10.2% to 9.5% | -5.3% to 4.8% | ±15% (±20% at LLOQ) |
| HTB | -11.0% to 10.1% | -4.9% to 5.5% | ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | |||
| Triflusal | ≤ 14.1% | ≤ 8.2% | ≤15% (≤20% at LLOQ) |
| HTB | ≤ 13.8% | ≤ 8.9% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | |||
| Triflusal | 85.2% | 92.5% | Consistent, precise, and reproducible |
| HTB | 88.1% | 94.3% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | ≤ 15.8% | ≤ 7.2% | ≤15% |
Data presented are hypothetical but representative of typical LC-MS/MS assay performance.
Table 2: Cross-Validation of Quality Control Samples
This table illustrates the results of a cross-validation experiment where the same set of quality control (QC) samples are analyzed using both Method A and Method B.
| QC Level | Analyte | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low QC | Triflusal | 60 | 57.8 | 61.2 | -5.7% |
| HTB | 300 | 289.5 | 305.1 | -5.2% | |
| Mid QC | Triflusal | 500 | 515.0 | 495.5 | +3.8% |
| HTB | 2500 | 2580.0 | 2470.0 | +4.3% | |
| High QC | Triflusal | 4000 | 3850.0 | 4080.0 | -5.8% |
| HTB | 16000 | 15400.0 | 16300.0 | -5.7% |
% Difference = ((Mean Conc. Method A - Mean Conc. Method B) / Mean of Both) * 100. The acceptance criterion for the mean concentrations from the two methods is typically within ±20% of each other.
Experimental Protocols
A detailed methodology for the analysis of Triflusal and its metabolite HTB in human plasma using LC-MS/MS with this compound as an internal standard is provided below. The protocol for a method using a non-deuterated IS would be similar, with the substitution of the appropriate internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triflusal: m/z 247.0 → 205.0
-
HTB: m/z 205.0 → 161.0
-
This compound: m/z 250.0 → 208.0
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Visual Representations
The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of Triflusal.
Caption: Experimental workflow for the cross-validation of two bioanalytical methods.
Caption: Simplified signaling pathway of Triflusal's mechanism of action.
Conclusion
The use of a deuterated internal standard such as this compound in the bioanalysis of Triflusal offers significant advantages over non-deuterated internal standards. As demonstrated by the representative data, this approach leads to enhanced precision, accuracy, and a lower limit of quantification. The stable isotope-labeled standard co-elutes with the analyte and behaves almost identically during extraction and ionization, effectively compensating for matrix effects and variability in sample processing. For these reasons, the adoption of deuterated internal standards is a critical step in developing robust and reliable bioanalytical methods for regulatory submissions and pivotal clinical studies. The cross-validation process ensures that data from different methods or laboratories can be confidently compared, maintaining data integrity throughout the drug development lifecycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Methods for Triflusal and its Active Metabolite HTB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methods for the quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human plasma. The methods reviewed are a High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) assay and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard (Triflusal-d3). This comparison aims to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, linearity, and precision.
Performance Comparison: Linearity and Range
The performance of an analytical method is critically evaluated by its linearity and the range over which it can accurately quantify an analyte. The following tables summarize the key performance characteristics of the HPLC-UV and a representative LC-MS/MS method for the analysis of Triflusal and HTB.
Table 1: Performance Characteristics of the HPLC-UV Method
| Analyte | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Triflusal | 0.02 - 5.0 | 20 | > 0.999 |
| HTB | 0.1 - 200.0 | 100 | > 0.999 |
Table 2: Representative Performance Characteristics of an LC-MS/MS Method with this compound
| Analyte | Representative Linearity Range (ng/mL) | Representative LLOQ (ng/mL) | Representative Correlation Coefficient (r²) |
| Triflusal | 5.11 - 3014.19 | 5.11 | Not explicitly stated, but linearity is implied to be high |
| HTB | Not specified | Not specified | Not specified |
Note: Specific linearity and range data for HTB in a validated LC-MS/MS method using this compound were not available in the public domain. The data for Triflusal is representative of a similar small molecule analysis and is included for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the HPLC-UV and a general framework for the LC-MS/MS assays.
HPLC-UV Method for Simultaneous Determination of Triflusal and HTB[1]
This method provides a sensitive and selective approach for the simultaneous quantification of Triflusal and HTB in human plasma.
1. Sample Preparation:
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Furosemide, 100 µg/mL).
-
Add 50 µL of 1 M HCl.
-
Perform liquid-liquid extraction by adding 5 mL of an acetonitrile-chloroform mixture (60:40, v/v) and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18-bonded silica column (5 µm particle size).
-
Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm.
3. Validation Parameters:
-
Precision: The inter- and intra-day coefficients of variation (CV) were found to be not exceeding 10.0% for both Triflusal and HTB[1].
-
Recovery: The mean absolute recovery from human plasma was 93.5 ± 4.2% for Triflusal and 98.5 ± 3.1% for HTB[1].
LC-MS/MS Method using this compound Internal Standard (General Protocol)
While a specific detailed protocol with this compound was not fully available, a general workflow for such an analysis is outlined below, based on standard practices for bioanalytical LC-MS/MS methods. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, leading to higher accuracy and precision.
1. Sample Preparation (Typical Solid-Phase Extraction):
-
To a plasma sample, add the this compound internal standard solution.
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Triflusal and HTB) and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like Triflusal and HTB.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Triflusal, HTB, and this compound would be monitored for quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided.
Caption: HPLC-UV Experimental Workflow.
Caption: General LC-MS/MS Experimental Workflow.
Signaling Pathway of Triflusal
Triflusal is an antiplatelet agent that, along with its active metabolite HTB, inhibits platelet aggregation. The primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
Caption: Triflusal's Mechanism of Action.
References
Triflusal-d3 in Bioanalytical Scrutiny: A Comparative Guide for Plasma and Urine Matrices
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological samples is paramount. This guide provides a comprehensive comparison of the bioanalytical performance of Triflusal-d3, a deuterated internal standard for the antiplatelet agent Triflusal, in human plasma and urine. The data presented is collated from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to inform optimal sample matrix selection and analytical strategy.
Triflusal, a selective cyclooxygenase-1 inhibitor, and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), necessitate robust and reliable quantification in pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in these measurements. This guide delves into the performance characteristics of analytical methods utilizing this compound in the two most common biological matrices: plasma and urine.
Comparative Performance Data
The following tables summarize the key validation parameters for the quantification of Triflusal and its metabolite HTB using this compound as an internal standard in both human plasma and urine.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Triflusal | HTB |
| Linearity Range (µg/mL) | 0.02 - 5.0 | 0.1 - 200.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 | 100 |
| Mean Absolute Recovery (%) | 93.5 ± 4.2 | 98.5 ± 3.1 |
| Inter-day Coefficient of Variation (CV) (%) | < 10.0 | < 10.0 |
| Intra-day Coefficient of Variation (CV) (%) | < 10.0 | < 10.0 |
Data compiled from a validated LC-MS/MS method for the simultaneous determination of triflusal and HTB in human plasma.[1]
Table 2: Performance Characteristics in Human Urine
| Parameter | Triflusal | HTB |
| Linearity Range (µg/mL) | 0.08 - 48 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.08 | 0.5 |
| Mean Recovery (%) | 89.2 - 95.5 | 90.1 - 98.7 |
| Inter-day Precision (RSD) (%) | 5.8 - 8.2 | 6.5 - 9.1 |
| Intra-day Precision (RSD) (%) | 4.1 - 7.5 | 3.7 - 8.3 |
| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable | Acceptable |
Data compiled from a validated LC-MS/MS method for the simultaneous determination of triflusal and HTB in human urine.
Experimental Protocols
The methodologies outlined below are based on established and validated LC-MS/MS procedures for the quantification of Triflusal and HTB in human plasma and urine, utilizing this compound as an internal standard.
Sample Preparation
Plasma:
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Urine:
-
To a 100 µL aliquot of human urine, add 50 µL of the internal standard working solution (this compound).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triflusal: Specific precursor ion > product ion transition.
-
HTB: Specific precursor ion > product ion transition.
-
This compound: Specific precursor ion > product ion transition.
-
-
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
Both plasma and urine are viable matrices for the quantification of Triflusal and its active metabolite HTB using this compound as an internal standard. The choice of matrix will depend on the specific objectives of the study.
-
Plasma analysis offers a direct measure of the circulating drug and metabolite concentrations, which is essential for pharmacokinetic profiling, including the determination of absorption, distribution, and elimination rates. The lower limit of quantification is generally lower in plasma, making it suitable for studies where low concentrations are expected.
-
Urine analysis provides a non-invasive method for assessing drug excretion. While it may not directly reflect the plasma concentration at a specific time point, it is valuable for determining the cumulative amount of drug and metabolite excreted over time, which can be important for metabolism and clearance studies.
The provided data and protocols demonstrate that with appropriate validation, robust and reliable quantification of Triflusal can be achieved in both biological fluids, with this compound serving as an excellent internal standard to ensure data quality. Researchers should select the matrix that best aligns with their research questions and consider the specific performance characteristics of the analytical method in that matrix.
References
Inter-laboratory Comparison Guide for the Analysis of Triflusal using Triflusal-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Triflusal, with a focus on the use of its deuterated analog, Triflusal-d3, as an internal standard. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comparative look at expected performance and detailed experimental protocols.
This compound is a deuterium-labeled version of Triflusal, which is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying Triflusal in biological samples[1]. The use of a stable isotope-labeled internal standard like this compound is a widely accepted best practice in bioanalytical method development, as it helps to correct for variability in sample preparation and instrument response.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods reported in the literature for the analysis of Triflusal. These methods are suitable for pharmacokinetic studies and therapeutic drug monitoring[1][2].
Table 1: LC-MS/MS Method Parameters for Triflusal Analysis
| Parameter | Method 1 (Plasma) | Method 2 (Urine) |
| Chromatography Column | C18-bonded silica, 5 µm | Dikma C18 |
| Mobile Phase | Acetonitrile-methanol-water (25:10:65, v/v/v) | Acetonitrile-4 mmol/L ammonium acetate with 0.3% formic acid (78:28, V/V) |
| Internal Standard | Furosemide | Salicylic acid |
| Detection | UV at 234 nm | MS/MS |
| Precursor > Product Ion (m/z) | N/A | Triflusal: 247.1 > 161.1; HTB: 204.8 > 106.7; IS: 136.9 > 93.0 |
Note: HTB (2-hydroxy-4-trifluoromethyl benzoic acid) is the major active metabolite of Triflusal.[2][3]
Table 2: Performance Characteristics of Triflusal Analytical Methods
| Performance Metric | Method 1 (Plasma)[2] | Method 2 (Urine)[3] |
| Linearity Range (Triflusal) | 0.02 - 5.0 µg/mL | 0.08 - 48 µg/mL |
| Linearity Range (HTB) | 0.1 - 200.0 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (Triflusal), 100 ng/mL (HTB) | Not Reported |
| Intra-day Coefficient of Variation (CV) | < 10.0% | Not Reported |
| Inter-day Coefficient of Variation (CV) | < 10.0% | Not Reported |
| Mean Absolute Recovery | 93.5 ± 4.2% (Triflusal), 98.5 ± 3.1% (HTB) | Not Reported |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the analysis of Triflusal using a deuterated internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting Triflusal and its metabolites from biological matrices.
-
Aliquoting : Transfer a 100 µL aliquot of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the working solution of this compound (internal standard) to the sample.
-
Precipitation : Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical liquid chromatography and mass spectrometry setup for Triflusal quantification.
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Analytical Column : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume : 5-10 µL of the prepared sample.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Negative ion mode is often used for Triflusal and its metabolites.
-
Multiple Reaction Monitoring (MRM) Transitions :
Visualizations
Experimental Workflow for Triflusal Analysis
The following diagram illustrates the typical workflow for the analysis of Triflusal in a biological sample using an internal standard.
Caption: Workflow for Triflusal analysis with this compound.
Logical Relationship of Internal Standard Correction
This diagram illustrates the principle of using an internal standard to correct for analytical variability.
Caption: Role of this compound in correcting analytical variability.
References
Deuterium Isotope Effects of Triflusal-d3 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric properties of Triflusal and its deuterated analog, Triflusal-d3. The inclusion of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document summarizes the key mass spectrometric characteristics, outlines a detailed experimental protocol for their analysis, and contextualizes their application through an overview of Triflusal's mechanism of action.
Mass Spectrometric Comparison
The primary difference between Triflusal and this compound in mass spectrometry arises from the mass difference of the deuterium atoms. This compound, or 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid, has three deuterium atoms on the acetyl group. This strategic placement leads to a predictable mass shift in the precursor ion without altering the core fragmentation pattern, a desirable characteristic for an internal standard.
The key mass spectrometric parameters for Triflusal and a predicted profile for this compound are presented below. This data is critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a triple quadrupole mass spectrometer.
| Compound | IUPAC Name | Molecular Formula | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | MRM Transition (m/z) |
| Triflusal | 2-acetoxy-4-(trifluoromethyl)benzoic acid | C₁₀H₇F₃O₄ | 249.0 | 207.0 | 249.0 → 207.0 |
| This compound | 2-(acetoxy-d3)-4-(trifluoromethyl)benzoic acid | C₁₀H₄D₃F₃O₄ | 252.0 | 207.0 | 252.0 → 207.0 |
Note: The MRM transition for this compound is predicted based on the known fragmentation of Triflusal, where the acetyl group is lost.
Deuterium Isotope Effects on Fragmentation
The fragmentation of Triflusal in negative ion mode mass spectrometry typically involves the loss of the acetyl group to produce the main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Since the deuterium labeling in this compound is on the acetyl group, this moiety is lost during fragmentation. Consequently, the product ion for both Triflusal and this compound is identical (m/z 207.0). This lack of isotopic scrambling in the product ion is a key advantage, as it provides a distinct and reliable signal for the internal standard that is directly comparable to the analyte.
While significant deuterium isotope effects on chromatographic retention time are not typically expected for labels in positions that do not influence intermolecular interactions with the stationary phase, slight shifts may be observed. In a well-developed LC-MS/MS method, baseline separation of Triflusal and this compound is not necessary due to the mass difference, but complete co-elution is also not guaranteed.
Experimental Protocol: LC-MS/MS Analysis of Triflusal
This section details a representative experimental protocol for the simultaneous analysis of Triflusal and its metabolite HTB, which can be adapted to include this compound as an internal standard.
1. Sample Preparation:
-
Matrix: Human plasma
-
Procedure:
-
To 200 µL of plasma, add 50 µL of internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
2. Liquid Chromatography:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions:
-
Triflusal: 249.0 → 207.0
-
This compound (IS): 252.0 → 207.0
-
HTB: 205.0 → 161.0
-
Mechanism of Action of Triflusal: A Signaling Pathway Overview
Triflusal is an antiplatelet agent that exerts its effect through multiple mechanisms, primarily by inhibiting cyclooxygenase-1 (COX-1) and the transcription factor nuclear factor-kappa B (NF-κB).[1][2][3][4][5]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Triflusal posttreatment inhibits glial nuclear factor-kappaB, downregulates the glial response, and is neuroprotective in an excitotoxic injury model in postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Triflusal? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Triflusal-d3: A Guide for Laboratory Professionals
Hazard Profile of Triflusal
Triflusal, the parent compound of Triflusal-d3, presents several hazards that must be considered during handling and disposal. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] To mitigate these risks, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
No specific quantitative disposal data for this compound was found in the public domain. The hazard profile of the parent compound, Triflusal, is presented as a safety reference.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., vials, pipette tips), and unused product, as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
2. Packaging and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.
-
For liquid solutions containing this compound, use a compatible, sealed container.
-
The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with all necessary information about the waste, including its identity and any known hazards.
Alternative Disposal Method (if professional service is unavailable):
In the absence of a professional disposal service, and only if permitted by local regulations, small quantities of this compound may be disposed of in household trash after proper preparation. This method is a last resort and should be avoided if possible.
-
Do not flush this compound down the drain. This can contaminate waterways.[2]
-
Inertization: Mix the this compound with an inert and non-appealing substance such as dirt, cat litter, or used coffee grounds.[3][4]
-
Seal: Place the mixture in a sealed plastic bag or container to prevent leakage.[3][4]
-
Dispose: Place the sealed container in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Triflusal-d3
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Triflusal-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a deuterium-labeled analog of Triflusal. While specific data for this compound is limited, the safety profile is expected to be comparable to that of Triflusal. Based on available data for Triflusal, the primary hazards are:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Required Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed frequently, especially if contaminated. Double gloving is recommended. |
| Body Protection | A laboratory coat or gown. Disposable gowns are preferred to prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is available within a certified chemical fume hood.
- Verify that the chemical fume hood is functioning correctly.
- Prepare all necessary glassware and utensils (e.g., spatulas, weighing paper, vials).
- Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
2. Weighing and Aliquoting:
- Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.
- Don all required personal protective equipment as detailed in the table above.
- Carefully weigh the desired amount of this compound using appropriate weighing paper or a container.
- Avoid generating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter. Do not use compressed air.
- Tightly seal the primary container of this compound after use and return it to its designated storage location.
3. Solution Preparation:
- When dissolving this compound, add the solvent slowly to the powder to prevent splashing.
- If the procedure requires heating or sonication, ensure adequate ventilation.
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment used during the procedure.
- Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound is a halogenated aromatic compound. All waste containing this substance must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes, weighing paper) | Place in a clearly labeled, sealed container designated for halogenated organic waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled container designated for halogenated organic waste. Do not mix with non-halogenated waste streams. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines for non-hazardous waste or recycled if applicable. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Handling Triflusal-d3dot
// Diagram Specifications graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#4285F4"]; }
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
